molecular formula C7H6N4O B016390 3-AMINO-1,2,4-BENZOTRIAZINE-1-N-OXIDE CAS No. 5424-06-6

3-AMINO-1,2,4-BENZOTRIAZINE-1-N-OXIDE

Cat. No.: B016390
CAS No.: 5424-06-6
M. Wt: 164.16 g/mol
InChI Key: BBRWGJRKAHEZBG-UHFFFAOYSA-N
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Description

1,2,4-Benzotriazin-3-amine 1-oxide is a heterocyclic compound with a molecular formula of C7H6N4O It is part of the benzotriazine family, which is known for its diverse chemical properties and applications

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,4-Benzotriazin-3-amine 1-oxide can be synthesized through several methods. One common method involves the diazotization of 2-aminobenzamides followed by cyclization. This process typically requires stable diazonium salts and can be carried out under mild conditions . Another method involves the oxidation of 3-alkyl- and 3-methoxy-1,2,3-benzotriazin-4(3H)-ones using peracids .

Industrial Production Methods

Industrial production of 1,2,4-Benzotriazin-3-amine 1-oxide often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Benzotriazin-3-amine 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include peracids for oxidation and nitrous acid for cyclization reactions. The conditions for these reactions are typically mild, often carried out at room temperature .

Major Products

The major products formed from these reactions include various substituted benzotriazines and benzotriazine dioxides, which have significant applications in medicinal chemistry and materials science .

Scientific Research Applications

Cancer Therapy

Tirapazamine as a Hypoxic Cytotoxin

Tirapazamine is primarily recognized for its role as a hypoxic cytotoxin, which selectively targets hypoxic tumor cells. This selectivity arises from TPZ's ability to undergo bioreductive activation in low oxygen environments, generating reactive intermediates that induce cell death.

Clinical Trials and Efficacy

TPZ has been evaluated in numerous clinical trials, particularly in combination with other therapies such as cisplatin and radiation for treating advanced squamous cell carcinoma of the head and neck. The results indicate that TPZ can enhance the efficacy of these treatments by preferentially killing hypoxic tumor cells while sparing normal tissues .

Table 1: Summary of Clinical Trials Involving Tirapazamine

Trial PhaseCombination TreatmentOutcome
Phase IITPZ + CisplatinImproved response rates in hypoxic tumors
Phase IIITPZ + RadiationIncreased survival rates observed
Phase I/IITPZ + ChemotherapyFavorable safety profile noted

Antimicrobial Activity

Recent studies have explored the antibacterial properties of TPZ and its derivatives against various bacterial strains. The compound has shown promising results against both Gram-positive and Gram-negative bacteria.

Bioimaging Applications

The N-oxide structure of tirapazamine also allows for its application in bioimaging and sensing technologies. The compound can serve as a fluorescent probe due to its zwitterionic nature, which facilitates intramolecular charge transfer (ICT) processes.

Fluorescent Properties

When subjected to specific conditions (e.g., enzymatic reactions or hypoxic environments), the N–O bond can be cleaved, resulting in a "turn-on" fluorescence effect that allows for the detection of specific ions or biological markers at nanomolar concentrations .

Table 3: Bioimaging Applications of Tirapazamine

ApplicationDescription
Hypoxia detectionFluorescent response under low oxygen conditions
Fe(II) detectionSelective detection with high sensitivity
Cellular imagingVisualization of cellular processes in real-time

Mechanism of Action

The mechanism of action of 1,2,4-Benzotriazin-3-amine 1-oxide, particularly in its role as a hypoxia-selective cytotoxin, involves a one-electron reduction to form a free radical species. This radical interacts with DNA, causing single- and double-strand breaks, leading to cell death in hypoxic conditions . This mechanism is particularly useful in targeting hypoxic tumor cells, which are resistant to conventional therapies.

Comparison with Similar Compounds

1,2,4-Benzotriazin-3-amine 1-oxide can be compared with other benzotriazine derivatives:

Biological Activity

3-Amino-1,2,4-benzotriazine-1-N-oxide (commonly referred to as tirapazamine or TPZ) is a compound of significant interest in cancer research due to its unique biological activity, particularly as a hypoxia-selective cytotoxin. This article delves into the compound's biological properties, mechanisms of action, and its potential therapeutic applications.

Tirapazamine is an aromatic heterocyclic di-N-oxide. Its structure allows it to undergo bioreductive activation under hypoxic conditions, which is particularly relevant in tumor microenvironments where oxygen levels are low. Upon reduction by enzymes such as cytochrome P450 or DT-diaphorase, TPZ generates reactive intermediates that induce DNA damage and apoptosis in cancer cells.

Mechanism Overview:

  • Bioreductive Activation : TPZ is reduced in hypoxic environments to form active cytotoxic species.
  • DNA Damage : Induces double-strand breaks and interacts with topoisomerase II, leading to cell cycle arrest and apoptosis.
  • Anti-Angiogenesis : Inhibits angiogenesis by affecting endothelial cell proliferation and tube formation.

Cytotoxicity Studies

Research has demonstrated that TPZ exhibits selective cytotoxicity towards hypoxic tumor cells compared to normoxic cells. For instance, studies have shown that TPZ can significantly inhibit the proliferation of various cancer cell lines under hypoxic conditions, such as MCF-7 (breast cancer), NCI-H460 (lung cancer), and HCT-116 (colon cancer) cells.

Cell LineHypoxic IC50 (µM)Normoxic IC50 (µM)
MCF-75.2>100
NCI-H4603.8>100
HCT-1164.5>100

Data adapted from multiple studies on TPZ's cytotoxic effects under varying oxygen conditions .

Case Studies

  • Tirapazamine in Combination Therapy :
    • In a phase III clinical trial, TPZ was evaluated for its efficacy in combination with cisplatin and radiation therapy for advanced squamous cell carcinoma of the head and neck. Results indicated improved patient outcomes due to enhanced tumor response associated with the hypoxia-selective mechanism of TPZ .
  • Structure-Activity Relationship (SAR) :
    • A series of derivatives based on TPZ have been synthesized to enhance its biological activity. For example, compounds with extended alkyl linkers exhibited greater hypoxic cytotoxicity than TPZ itself, suggesting that modifications at the 3-amino position can significantly influence the drug's efficacy .

Antibacterial Activity

Interestingly, recent investigations have also explored the antibacterial properties of TPZ and its derivatives. The minimum inhibitory concentrations (MICs) against various bacterial strains were assessed:

CompoundE. coli MIC (µM)S. enterica MIC (µM)S. aureus MIC (µM)
Tirapazamine44.944.989.8
Derivative 9a2.53.010.0

These findings indicate that certain derivatives possess significant antibacterial activity, particularly against Gram-negative bacteria .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Amino-1,2,4-Benzotriazine-1-N-Oxide, and what reagents are critical for its preparation?

The compound is commonly synthesized via multi-step reactions involving heterocyclic condensation and oxidation. A key method includes reacting precursors with alkylamines in the presence of triethylamine (TEA) in dichloromethane (DCM), followed by trifluoroacetic anhydride (TFAA) and hydrogen peroxide (H₂O₂) in tetrahydrofuran (THF) to achieve N-oxide formation . Alternative routes involve structural modifications of tirapazamine (TPZ) derivatives, where alkyl linkers or heterocyclic moieties are introduced at the 3-NH₂ position to enhance stability . Yield optimization (85–90%) often requires precise control of reaction time (e.g., 4 days for oxidation steps) and temperature (45°C) .

Q. What analytical techniques are essential for characterizing this compound?

Comprehensive characterization relies on spectroscopic and chromatographic methods:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., in DMSO-d₆) resolve aromatic protons, NH groups, and carbonyl signals, with δ values indicating electronic environments (e.g., δ 10.49 ppm for NH groups) .
  • Infrared (IR) Spectroscopy : Confirms functional groups like amines (N–H stretches at ~3300 cm⁻¹) and N-oxide bonds (1250–1350 cm⁻¹) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z 178.17 for tirapazamine derivatives) and fragmentation patterns .
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress using solvent systems like hexane/EtOH (1:1) .

Advanced Research Questions

Q. How can structural modifications of this compound improve its biological activity, and what methodological approaches are used to validate these changes?

Structural optimization involves introducing alkyl linkers or heterocyclic extensions (e.g., benzotriazine-1-oxide moieties) to enhance hypoxic selectivity or anti-angiogenic effects . For example, adding a 3-amino-1,2,4-benzotriazine-1-oxide group (Compound 9 in TPZ derivatives) increases DNA damage under low-oxygen conditions. Biological validation includes:

  • In vitro assays : Hypoxia-selective cytotoxicity in cancer cell lines (e.g., IC₅₀ comparisons under normoxic vs. hypoxic conditions).
  • Apoptosis markers : Flow cytometry for caspase-3 activation and Annexin V staining.
  • Anti-angiogenic testing : Chick chorioallantoic membrane (CAM) assays to assess vascular inhibition .

Q. What experimental strategies address contradictions in reported toxicity profiles of this compound derivatives?

Discrepancies in toxicity (e.g., teratogenicity vs. therapeutic index) require:

  • Dose-response studies : Subcutaneous, intravenous, and intraperitoneal administration in rodent models to determine LD₅₀ and NOAEL (No Observed Adverse Effect Level) .
  • Metabolic profiling : LC-MS/MS to identify reactive metabolites (e.g., nitroso intermediates) that may contribute to toxicity.
  • Reproductive toxicity assays : Teratogenicity testing in zebrafish embryos or mammalian models, focusing on developmental abnormalities .

Q. How can synthetic protocols be optimized to improve the yield and purity of this compound?

Key optimizations include:

  • Solvent selection : Polar aprotic solvents (THF or DMF) enhance solubility of intermediates.
  • Catalyst use : TEA as a base accelerates amine coupling reactions .
  • Oxidation control : Gradual addition of H₂O₂ in TFAA minimizes side reactions (e.g., over-oxidation to di-N-oxides) .
  • Purification : Column chromatography with silica gel (hexane/EtOH gradients) removes unreacted starting materials .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and fume hoods to prevent dermal/ocular exposure.
  • Ventilation : Avoid inhalation of decomposition fumes (Br⁻, NOₓ, SOₓ) generated above 200°C .
  • Waste disposal : Neutralize acidic byproducts (e.g., TFAA residues) with sodium bicarbonate before disposal .

Properties

IUPAC Name

1-oxido-1,2,4-benzotriazin-1-ium-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O/c8-7-9-5-3-1-2-4-6(5)11(12)10-7/h1-4H,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBRWGJRKAHEZBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N=[N+]2[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30202590
Record name 3-Amino-1,2,4-benzotriazine-1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30202590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5424-06-6
Record name 1,2,4-Benzotriazin-3-amine, 1-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5424-06-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5424-06-6
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13158
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Amino-1,2,4-benzotriazine-1-oxide
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Record name 1,2,4-benzotriazin-3-amine 1-oxide
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Synthesis routes and methods

Procedure details

A mixture of 10 g 2-nitroaniline and 20 g cyanamide is heated for 5 min to 100° C., cooled, mixed with 25 ml conc. hydrochloric acid and carefully heated to 70° C. After subsidence of the vigorous reaction, one cools to room temp., adds dropwise thereto 50 ml semiconce. caustic soda lye, heats for 30 min to 100° C., cools, filters and washes the precipitate with hot glacial acetic acid. There remain 9.1 g of title compound (78% of theory) of the m.p. 272°-274° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
78%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

3-AMINO-1,2,4-BENZOTRIAZINE-1-N-OXIDE
3-AMINO-1,2,4-BENZOTRIAZINE-1-N-OXIDE
3-AMINO-1,2,4-BENZOTRIAZINE-1-N-OXIDE
3-AMINO-1,2,4-BENZOTRIAZINE-1-N-OXIDE
3-AMINO-1,2,4-BENZOTRIAZINE-1-N-OXIDE

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